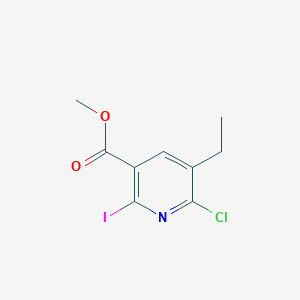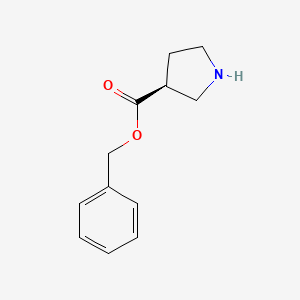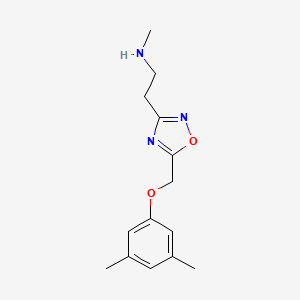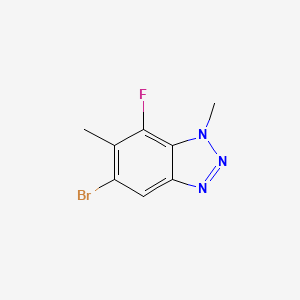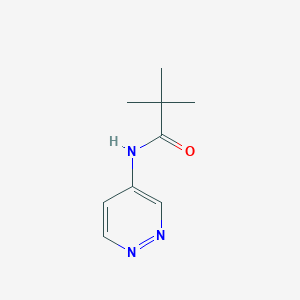
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a complex organic compound that features a benzoate ester functional group, a chlorosulfonyl group, a cyclopropyl group, and a fluorine atom
Métodos De Preparación
The synthesis of Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.
Introduction of the chlorosulfonyl group: This step involves the chlorosulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Methyl 5-(chlorosulfonyl)-4-cyclopropylbenzoate: Lacks the fluorine atom, which may influence its electronic properties and interactions.
Methyl 4-cyclopropyl-2-fluorobenzoate: Lacks the chlorosulfonyl group, which may reduce its versatility in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10ClFO4S |
|---|---|
Peso molecular |
292.71 g/mol |
Nombre IUPAC |
methyl 5-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-10(18(12,15)16)7(4-9(8)13)6-2-3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
FXHCICZESWPSHQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
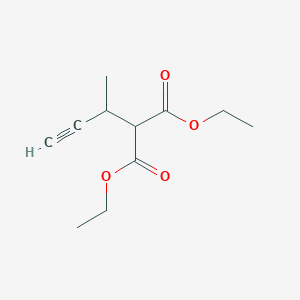
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
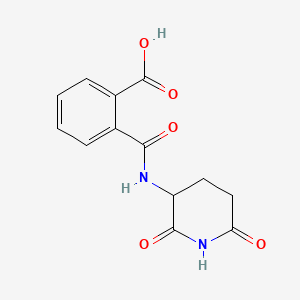
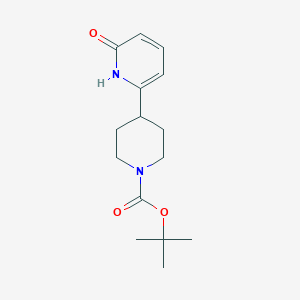
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

